3-trans-Hydroxy Norcotinine is a significant metabolite of nicotine, primarily formed during the metabolism of nicotine in humans. It is an important compound in pharmacological and toxicological studies due to its role in nicotine metabolism and its potential effects on human health. The compound's chemical structure is characterized by a hydroxyl group at the 3-position of the norcotinine backbone, which influences its biological activity and interactions within the body.
3-trans-Hydroxy Norcotinine is derived from nicotine, a well-known alkaloid found in tobacco. It is produced in the liver through various metabolic pathways involving cytochrome P450 enzymes. The primary source of this compound in humans is through the metabolism of nicotine consumed via smoking or other tobacco products.
3-trans-Hydroxy Norcotinine belongs to the class of alkaloids, specifically classified as a pyridine derivative. Its systematic name according to chemical nomenclature is (3R,5S)-3-hydroxy-1-methylpyridin-2(1H)-one, indicating its structural characteristics.
The synthesis of 3-trans-Hydroxy Norcotinine has been achieved through several methods, with one notable approach involving the deprotonation of (S)-cotinine using lithium diisopropylamide. This step is followed by oxidation using oxodiperoxymolybdenum, resulting in a mixture of trans- and cis-isomers. The trans-isomer can be isolated with high purity through recrystallization techniques and subsequent ester cleavage .
The synthesis typically yields an 80:20 mixture of trans- to cis-3-hydroxycotinine, with the trans form being predominant (greater than 98% purity) after purification steps. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to analyze the purity and identity of the synthesized compound .
The molecular formula for 3-trans-Hydroxy Norcotinine is , with a molecular weight of approximately 178.19 g/mol. Its structure features a hydroxyl group (-OH) attached to the pyridine ring, which plays a crucial role in its biological functions.
The melting point of 3-trans-Hydroxy Norcotinine has been reported between 110–112 °C, confirming its crystalline nature . Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be utilized for further structural elucidation.
3-trans-Hydroxy Norcotinine undergoes various chemical reactions typical for hydroxylated pyridine derivatives. It can participate in conjugation reactions, particularly glucuronidation, which enhances its solubility and facilitates excretion from the body.
The metabolic pathway involves conversion to 3-trans-hydroxycotinine glucuronide, which is often measured in pharmacokinetic studies to assess its disposition kinetics in humans . The compound's stability and reactivity are influenced by the presence of the hydroxyl group, making it a target for further biochemical studies.
The mechanism of action for 3-trans-Hydroxy Norcotinine involves its interaction with neurotransmitter receptors and enzymes associated with nicotine metabolism. It exhibits pharmacological effects that may influence cardiovascular responses and subjective experiences related to nicotine intake.
Studies have shown that intravenous administration of 3-trans-hydroxycotinine does not significantly affect electrocardiogram readings or produce subjective effects in smokers, indicating a nuanced role in nicotine's pharmacodynamics .
These properties are essential for understanding how the compound behaves under various conditions, influencing both its biological activity and potential applications in research.
3-trans-Hydroxy Norcotinine has several scientific applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7